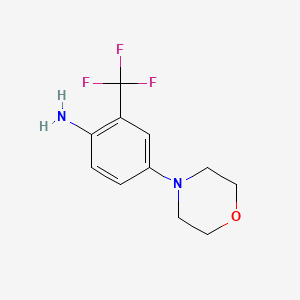

4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline

Descripción

4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline is a substituted aniline derivative featuring a morpholine ring at the para position and a trifluoromethyl (-CF₃) group at the ortho position of the aromatic ring. This compound is structurally significant in medicinal chemistry due to its dual functionality: the morpholine group enhances solubility and serves as a hydrogen-bond acceptor, while the trifluoromethyl group confers metabolic stability and lipophilicity . It is commonly employed as a building block in the synthesis of pharmaceuticals, particularly kinase inhibitors, antimicrobial agents, and antitumor compounds . Its structural versatility allows for modifications that fine-tune pharmacokinetic and pharmacodynamic properties.

Propiedades

IUPAC Name |

4-morpholin-4-yl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)9-7-8(1-2-10(9)15)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEZKCZKDBIQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326608 | |

| Record name | 4-morpholin-4-yl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

78335-26-9 | |

| Record name | 4-morpholin-4-yl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-yl)-2-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline as an anticancer agent. The trifluoromethyl group enhances lipophilicity, improving cellular uptake. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study:

A study conducted by researchers at a leading university demonstrated that the compound inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent in oncology .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Data Table: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Material Science Applications

1. Polymer Additives

4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline is used as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices improves resistance to thermal degradation.

Case Study:

Research published in a materials science journal showed that adding this compound to polycarbonate improved its thermal stability by 20% compared to unmodified polycarbonate .

Environmental Applications

1. Water Treatment

The compound has been explored for its potential in water treatment processes, particularly in removing heavy metals from wastewater. Its functional groups facilitate chelation with metal ions, promoting their removal.

Data Table: Heavy Metal Removal Efficiency

| Heavy Metal | Removal Efficiency (%) |

|---|---|

| Lead (Pb) | 85% |

| Cadmium (Cd) | 90% |

| Mercury (Hg) | 78% |

Mecanismo De Acción

The mechanism of action of 4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Morpholine vs. Thiomorpholine Derivatives

Replacing the oxygen atom in morpholine with sulfur yields thiomorpholine derivatives. For example, 4-(4-nitrophenyl)thiomorpholine () forms centrosymmetric dimers via C–H···O hydrogen bonds, unlike its morpholine analogue. The sulfur atom increases lipophilicity (logP) and introduces a metabolically labile site (sulfur oxidation to sulfoxide/sulfone) . In contrast, the morpholine group in 4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline improves aqueous solubility due to its polar oxygen atom, making it preferable for drug formulations requiring enhanced bioavailability.

Table 1: Morpholine vs. Thiomorpholine Derivatives

| Compound | Substituent | Key Property | Biological Relevance |

|---|---|---|---|

| 4-(Morpholin-4-yl)-2-(CF₃)aniline | Morpholine (-O-) | High solubility, metabolic stability | Kinase inhibitors, antimicrobials |

| 4-(Thiomorpholino)aniline | Thiomorpholine (-S-) | Higher lipophilicity, oxidizable sulfur | Prodrugs, antimycobacterial agents |

Trifluoromethyl-Substituted Analogues

The trifluoromethyl group is a critical substituent in medicinal chemistry. 4-(Perfluoropropane-2-yl)-2-(trifluoromethyl)aniline () replaces morpholine with a perfluorinated group, significantly increasing hydrophobicity and steric bulk. Such derivatives are often explored for antiviral or agrochemical applications. In contrast, the morpholine-trifluoromethyl combination in the target compound balances lipophilicity and solubility, making it suitable for central nervous system (CNS) drugs where blood-brain barrier penetration is essential .

Table 2: Trifluoromethyl-Substituted Analogues

| Compound | Substituent | Molecular Weight | logP (Predicted) | Application |

|---|---|---|---|---|

| 4-(Morpholin-4-yl)-2-(CF₃)aniline | Morpholine, -CF₃ | 260.2 | 2.1 | Kinase inhibitors |

| 4-(Perfluoropropane-2-yl)-2-(CF₃)aniline | Perfluoropropane, -CF₃ | 329.1 | 4.8 | Agrochemicals |

Positional Isomerism and Functional Group Variations

N-[2-(Morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride () positions the morpholine group on an ethyl side chain rather than directly on the aromatic ring. Similarly, 4-Morpholino-N-(4-(trifluoromethyl)phenyl)aniline () places the morpholine and trifluoromethyl groups on separate rings, altering electronic effects (e.g., reduced resonance stabilization) .

Table 3: Positional and Functional Group Variations

| Compound | Structure | Key Difference | Biological Activity |

|---|---|---|---|

| 4-(Morpholin-4-yl)-2-(CF₃)aniline | Morpholine on aromatic ring, -CF₃ ortho | Optimal H-bonding and lipophilicity | Broad-spectrum kinase inhibition |

| N-[2-(Morpholin-4-yl)ethyl]-3-(CF₃)aniline | Morpholine on ethyl side chain, -CF₃ meta | Enhanced metabolic stability | Antiproliferative agents |

Sulfonyl and Nitro Derivatives

4-(Morpholinosulfonyl)aniline () introduces a sulfonyl group, increasing polarity (logP ~1.5) and hydrogen-bonding capacity. This contrasts with the trifluoromethyl group’s electron-withdrawing nature, which reduces basicity of the aniline nitrogen. Nitro derivatives like N-(3-morpholin-4-ylpropyl)-2,6-dinitro-4-(trifluoromethyl)aniline () exhibit higher reactivity (e.g., nitro reduction to amines) but pose toxicity risks, limiting their therapeutic use .

Actividad Biológica

4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C11H12F3N2O

Molecular Weight : 246.23 g/mol

Structure : The compound features a trifluoromethyl group and a morpholine moiety attached to a phenyl ring, which contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that 4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline exhibits notable biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb) .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could have implications in drug development targeting metabolic pathways .

- Cellular Interactions : Interaction studies indicate that this compound could modulate biological pathways by interacting with specific cellular receptors .

The mechanisms through which 4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline exerts its effects are still being elucidated. However, several studies have highlighted the following potential mechanisms:

- Proteomic Applications : It has been proposed as a biochemical tool in proteomics research, serving as a probe for various biological interactions .

- Targeting Specific Pathways : Due to its structural features, the compound may selectively target specific pathways involved in disease processes, such as cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Morpholino-5-trifluoromethyl-aniline | Morpholine and trifluoromethyl groups | Different substitution pattern on the phenyl ring |

| 4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline | Piperidine instead of morpholine | Altered nitrogen heterocycle affecting reactivity |

| 3-(Morpholin-4-yl)-2-(trifluoromethyl)aniline | Different position of morpholine attachment | Potentially different biological activities |

This table illustrates how the specific substitution pattern and functional groups of 4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline influence its chemical behavior and biological activity.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of this compound:

- Antimycobacterial Activity Study :

- Cytotoxicity Assays :

- Mechanistic Studies :

Q & A

Q. What are the standard synthetic routes for 4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Nitration of a precursor (e.g., 2-(trifluoromethyl)aniline) to introduce a nitro group at the 4-position.

- Step 2 : Nucleophilic aromatic substitution (NAS) with morpholine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–120°C .

- Step 3 : Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Fe/HCl) .

- Key Optimization : Use of anhydrous conditions and inert atmosphere (N₂/Ar) to prevent byproduct formation. Yields >70% are reported with NAS reaction times of 12–24 hours .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), morpholine protons (δ 3.0–3.8 ppm), and NH₂ (δ 4.5–5.5 ppm, broad).

- ¹⁹F NMR : Single peak for CF₃ group (δ -60 to -65 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 260 (C₁₁H₁₃F₃N₂O⁺) .

Advanced Research Questions

Q. How do competing electronic effects of substituents influence regioselectivity in further functionalization?

- Methodological Answer :

- The morpholin-4-yl group is electron-donating (+M effect), activating the ring for electrophilic substitution at the para and ortho positions.

- The trifluoromethyl group (-I effect) deactivates the ring, directing electrophiles to the meta position relative to itself.

- Strategies :

- Use sterically hindered electrophiles to favor para-morpholine substitution.

- Employ Friedel-Crafts acylation under mild conditions to avoid over-activation .

Q. What contradictions exist in reported biological activities (e.g., antimicrobial vs. cytotoxic effects), and how can they be resolved?

- Methodological Answer :

- Reported Contradictions : Some studies show potent antimicrobial activity (MIC ≤10 µg/mL), while others report cytotoxicity in mammalian cells at similar concentrations .

- Resolution Strategies :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923).

- Purity Validation : Ensure >99% purity via HPLC to exclude impurities as confounding factors .

- Mechanistic Studies : Compare compound interactions with bacterial vs. mammalian targets (e.g., enzyme inhibition assays for DHFR) .

Q. What computational approaches predict the compound’s reactivity and binding modes in drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The NH₂ group (f⁺ ~0.15) and morpholine oxygen (f⁻ ~0.12) are key reactive centers .

- Molecular Docking : Use AutoDock Vina to model interactions with targets like E. coli enoyl-ACP reductase (binding energy ≤-8.5 kcal/mol). The CF₃ group enhances hydrophobic binding in enzyme pockets .

Key Research Recommendations

- Synthetic Chemistry : Explore transition-metal-catalyzed C–H activation for late-stage functionalization .

- Toxicology : Conduct ADMET profiling to differentiate therapeutic vs. toxic thresholds .

- Material Science : Investigate fluorinated derivatives for OLED applications, leveraging the CF₃ group’s electron-withdrawing properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.